5-Amino-3-pyridin-4-ylpentan-1-ol
Description
5-Amino-3-pyridin-4-ylpentan-1-ol is a pyridine-containing aliphatic alcohol with a primary amino group at position 5 and a pyridin-4-yl substituent at position 3 of the pentanol backbone. Its molecular formula is C₁₀H₁₆N₂O (calculated based on structural analysis), with a molar mass of 188.25 g/mol. However, specific pharmacological or industrial data are unavailable in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-3-pyridin-4-ylpentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c11-5-1-9(4-8-13)10-2-6-12-7-3-10/h2-3,6-7,9,13H,1,4-5,8,11H2 |
InChI Key |
RTXWOQDOZCEAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(CCN)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 5-Amino-3-pyridin-4-ylpentan-1-ol and related pyridine derivatives:
Key Observations
Functional Group Diversity: The target compound’s primary amino group contrasts with the diethylamino group in 5-(Diethylamino)pentan-1-ol , which introduces steric hindrance and alters lipophilicity.
Safety and Handling: Pyridine derivatives with hydroxyl and amino groups, such as 2-Aminopyridin-3-ol , require stringent safety protocols (e.g., immediate decontamination and medical consultation) due to acute toxicity risks. The hydrochloride salt form of 3-Amino-5-methoxypyridin-4-ol·2HCl enhances solubility but may alter pH-dependent reactivity compared to the free-base target compound.
Structural Implications :
- The pyridin-4-yl substituent in the target compound provides distinct electronic effects compared to the pyridin-3-yl or methoxy-substituted pyridines in other analogs . This influences hydrogen-bonding capacity and aromatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
